molecular formula C15H13N3O5S B2977801 2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886924-06-7

2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2977801
CAS No.: 886924-06-7
M. Wt: 347.35
InChI Key: AHMFNYVBNXXZIM-UHFFFAOYSA-N
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Description

“2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that contains several interesting functional groups . It has an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties . This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and furan rings, along with the ethylsulfonyl and benzamide groups. The arrangement of these groups within the molecule would determine its three-dimensional structure and potentially its reactivity and properties.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with similar structural motifs, including the 1,3,4-oxadiazole ring and sulfonamide groups, have been studied for their antimicrobial and antifungal properties. For instance, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial and antifungal agents (Sych et al., 2019). Such findings suggest that "2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide" could be explored for similar applications, given its structural features that are conducive to biological activity.

Anticancer Potential

The structural components of the compound , such as the 1,3,4-oxadiazole ring and the sulfonyl group, are often found in molecules with anticancer properties. For example, various N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and screened for their anticancer activities, demonstrating moderate to excellent efficacy against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells (Ravinaik et al., 2021). This indicates that the compound "this compound" may also possess anticancer potential, warranting further investigation in this area.

Drug Development and Pharmacological Applications

The presence of the 1,3,4-oxadiazole ring and sulfonyl functional groups in a compound's structure has implications for its pharmacological profile, including drug development and the study of drug action mechanisms. For instance, the synthesis and evaluation of 1,3,4-oxadiazole derivatives have contributed to the development of new antimicrobial, antitubercular, and anticancer agents, highlighting the versatility and importance of this structural motif in medicinal chemistry (Khalid et al., 2016). Therefore, "this compound" could have significant applications in drug development, particularly in exploring new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity , but it’s not known if this specific compound has been tested for any of these activities.

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, given the reported activities of other oxadiazole derivatives . It could also be interesting to study its chemical reactivity and properties in more detail.

Properties

IUPAC Name

2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-2-24(20,21)12-8-4-3-6-10(12)13(19)16-15-18-17-14(23-15)11-7-5-9-22-11/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMFNYVBNXXZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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